![molecular formula C6H2BrClF3N B1273181 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine CAS No. 75806-84-7](/img/structure/B1273181.png)
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine
Overview
Description
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine is an organic compound with the chemical formula C6H2BrClF3N . It is a heterocyclic compound belonging to the pyridine family. The compound exhibits a clear colorless to pale yellow appearance and is typically found in liquid form .
Physical And Chemical Properties Analysis
Scientific Research Applications
Agrochemical Industry
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine: is a key intermediate in the synthesis of various agrochemicals. Its derivatives are used in the protection of crops from pests. The trifluoromethylpyridine (TFMP) derivatives, including this compound, have been incorporated into more than 20 new agrochemicals with ISO common names .
Pharmaceutical Industry
Several pharmaceutical products contain the TFMP moiety derived from compounds like 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine . These products have been granted market approval, and many candidates are currently undergoing clinical trials. The unique physicochemical properties of the fluorine atom contribute to the biological activities of these derivatives .
Synthesis of FDA-Approved Drugs
The trifluoromethyl group, a part of 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine , is found in 19 FDA-approved drugs over the past 20 years. This group serves as one of the pharmacophores, indicating the compound’s significance in drug development .
Organic Synthesis
This compound is used as a substrate in palladium-catalyzed α-arylation reactions. Such reactions are fundamental in creating complex organic molecules, which can have applications ranging from material science to pharmaceuticals .
Veterinary Medicine
In the veterinary industry, TFMP derivatives are used in the formulation of medicines. Two veterinary products containing the TFMP moiety have been approved, showcasing the compound’s versatility beyond human pharmaceuticals .
Crop-Protection Products
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine: is utilized in the production of several crop-protection products. Its high demand is attributed to its effectiveness in the synthesis of compounds used for protecting crops against various pests .
properties
IUPAC Name |
2-bromo-3-chloro-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-5-4(8)1-3(2-12-5)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTKGMYGLYWNDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371226 | |
Record name | 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | |
CAS RN |
75806-84-7 | |
Record name | 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-bromo-3-chloro-5-(trifluoromethyl)pyridine in pharmaceutical research?
A: 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine is a crucial building block in synthesizing various pharmaceutical compounds, particularly anti-cancer agents. Its structure allows for further chemical modifications, making it a versatile intermediate for developing new drugs. [, ]
Q2: Can you describe the innovative synthetic method for producing 2-bromo-3-chloro-5-(trifluoromethyl)pyridine outlined in the research?
A: The research proposes a novel multi-step synthesis of 2-bromo-3-chloro-5-(trifluoromethyl)pyridine. It begins with readily available and cost-effective 6-hydroxynicotinic acid. The process involves reacting 6-hydroxynicotinic acid with hydrofluoric acid and sulfur tetrafluoride under specific temperature and pressure conditions to produce 2-hydroxy-5-(trifluoromethyl)pyridine. [, ] Further reactions with N-chlorosuccinimide and phosphorus oxybromide, followed by purification, yield the desired 2-bromo-3-chloro-5-(trifluoromethyl)pyridine. [, ] This method boasts a yield exceeding 38% and is suitable for industrial production due to its economical and scalable nature. [, ]
Q3: What are the advantages of this new synthetic method compared to existing techniques?
A: This novel approach utilizes readily available, inexpensive starting materials, making it cost-effective. [, ] Additionally, the reaction conditions are relatively mild and suitable for large-scale production, offering a practical advantage for industrial applications. [, ] The reported yield of over 38% further highlights its efficiency compared to potential alternative synthetic routes. [, ]
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